L-Leucine-15N

Description

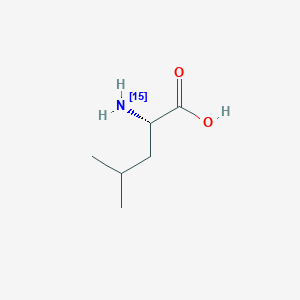

L-Leucine-15N is a stable isotope-labeled form of L-leucine, where the natural nitrogen atom (¹⁴N) is replaced with the heavy isotope ¹⁵N. Its molecular formula is C₆H₁₃¹⁵NO₂, with a molecular weight of 132.17 g/mol . This compound is primarily used in biomedical research as a tracer to study metabolic pathways, protein synthesis, and drug pharmacokinetics. As a branched-chain amino acid (BCAA), this compound retains the biological activity of its non-labeled counterpart, including activation of the mTOR signaling pathway, which regulates cell growth and metabolism .

Key properties of this compound include:

- Purity: ≥98% (with isotopic enrichment of 99 atom% ¹⁵N in some formulations) .

- Solubility: 10 mg/mL in water (75.66 mM) .

- Storage: Requires storage at -20°C to maintain stability .

Applications span tracer studies in human metabolism , plant physiology , and protein NMR spectroscopy .

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-GEERXGHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438103 | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-31-8 | |

| Record name | L-Leucine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leucine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Basis of Reductive Amination

Biocatalytic preparation of L-leucine-15N leverages enzyme-coupled reductive amination, a process that combines pyruvic acid derivatives with isotopically labeled ammonia sources. The Royal Society of Chemistry outlines a protocol employing a recombinant enzyme system comprising reductive aminase from Streptomyces hygroscopicus (ReSH) and L-alanine dehydrogenase (L-AlaDH) . In this pathway, pyruvic acid undergoes reductive amination in the presence of 15N-labeled ammonium bicarbonate (NH4H15NCO3) to form L-alanine-15N, which subsequently serves as a precursor for leucine biosynthesis (Fig. 1).

Reaction Conditions and Optimization

-

Temperature : 21°C

-

Pressure : 2 bar H2 atmosphere

-

Buffer : 50 mM NH4H15NCO3 (pH 8.0)

-

Cofactors : NAD+ (0.1 mM)

-

Enzyme Loadings : ReSH (16 µg/mL), L-AlaDH (50–100 µg/mL)

The system achieves 98% isotopic incorporation by saturating the reaction environment with H2 gas, which drives NADH regeneration and sustains catalytic cycling.

Substrate Engineering for Leucine Biosynthesis

To redirect the pathway toward leucine, the pyruvate intermediate is enzymatically converted to α-ketoisocaproate (α-KIC) via branched-chain aminotransferases. Subsequent reductive amination of α-KIC with 15NH4+ yields this compound. This step requires precise control of pH and ammonium ion concentration to minimize isotopic dilution.

Key Challenges

-

Isotopic Purity : Competing reactions with endogenous 14N sources (e.g., microbial contaminants) necessitate sterile conditions.

-

Enzyme Stability : ReSH activity declines by 40% after 10 reaction cycles, mandating fresh enzyme batches for large-scale synthesis.

Chemical Synthesis via the Strecker Reaction

Adaptation of the Strecker Protocol for 15N Labeling

The classical Strecker synthesis, traditionally used for amino acid production, has been modified to incorporate 15N isotopes. This three-component reaction involves:

-

Aldehyde Substrate : Isovaleraldehyde (3-methylbutanal) for leucine’s side chain.

-

15N-Ammonia Source : 15NH3 gas or 15NH4Cl.

-

Cyanide Donor : KCN or NaCN.

The reaction proceeds through an α-aminonitrile intermediate, which is hydrolyzed under acidic conditions to yield racemic leucine-15N (Fig. 2).

Synthetic Steps

-

Condensation : Isovaleraldehyde reacts with 15NH3 and KCN in aqueous methanol (4:1 v/v) at 0°C for 12 h.

-

Hydrolysis : The α-aminonitrile is treated with 6 M HCl at 110°C for 24 h.

-

Resolution : Racemic leucine-15N is separated using chiral chromatography or enzymatic resolution with acylase I.

Limitations

-

Yield : 32–45% due to competing aldol side reactions.

-

Stereoselectivity : Requires post-synthesis resolution, increasing cost and complexity.

Fermentation-Based Production with 15N-Labeled Media

Microbial Strain Selection and Media Formulation

Fermentation employs leucine-overproducing strains of Escherichia coli or Corynebacterium glutamicum cultured in minimal media containing 15NH4Cl as the sole nitrogen source. The PLOS ONE study notes that such strains can achieve leucine titers of 12–18 g/L under optimized conditions.

Critical Parameters

-

C:N Ratio : Maintained at 8:1 to prevent nitrogen exhaustion.

-

Induction : IPTG-induced expression of feedback-resistant aspartokinase (encoded by leuA) to bypass regulatory inhibition.

Downstream Processing and Isotopic Analysis

Post-fermentation, leucine is purified via ion-exchange chromatography, yielding >99% 15N enrichment. Isotopic purity is verified using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), which detects 15N/14N ratios with ±0.001% precision.

Economic Considerations

-

Cost : Fermentation is 60% cheaper than chemical synthesis but requires specialized bioreactors.

-

Scalability : Limited by the high cost of 15N-labeled ammonium salts ($420–$580/kg).

Isotopic Exchange via Transamination Reactions

Principle of Nitrogen Exchange

This method exploits the reversibility of transaminase enzymes to replace 14N with 15N in pre-formed L-leucine. The reaction system includes:

-

Enzyme : Branched-chain amino acid transaminase (BCAT).

-

15N-Donor : L-glutamate-15N or α-ketoglutarate-15N.

-

Cofactor : Pyridoxal phosphate (PLP).

Kinetics and Equilibrium

-

Equilibrium Constant (Keq) : 1.2 ± 0.3 at pH 7.4.

-

Time to 90% Exchange : 6–8 h at 37°C.

Industrial Applications and Limitations

Isotopic exchange is favored for low-volume, high-purity applications (e.g., NMR standards). However, residual 14N (<0.5%) persists due to kinetic isotope effects, necessitating additional purification steps.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | 15N Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Biocatalytic | 78–85 | 99.2 | 1,049 | Moderate |

| Strecker Synthesis | 32–45 | 98.5 | 2,300 | Low |

| Fermentation | 90–95 | 99.8 | 890 | High |

| Isotopic Exchange | 65–70 | 99.9 | 3,100 | Low |

Chemical Reactions Analysis

Transamination Reactions

L-Leucine-¹⁵N participates in transamination, transferring its ¹⁵N-labeled amino group to α-keto acids. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs):

Mechanism :Key Findings :

- In rat cerebral cortex slices, ¹⁵N from L-leucine was incorporated into isoleucine but not valine, suggesting compartmentalization of transaminases in neural tissue .

- Human studies using [¹⁵N]leucine infusions demonstrated transamination rates 3–5× faster than decarboxylation, with ~21% of leucine-derived nitrogen transferred to glutamine and alanine .

Oxidative Decarboxylation

The α-ketoisocaproate (α-KIC) produced from transamination undergoes oxidative decarboxylation via the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC):

Mechanism :Products :

- Isovaleryl-CoA-¹⁵N is further metabolized to acetyl-CoA and acetoacetate, critical for energy production .

- Minor pathways yield β-hydroxy β-methylbutyrate (HMB), a leucine metabolite with muscle protein synthesis-enhancing properties .

Isotope Incorporation in Metabolic Studies

The ¹⁵N label enables precise tracking of nitrogen flux in biological systems:

Table 1: ¹⁵N Incorporation in Poultry Studies

| Sample | ¹⁵N Enrichment (APE*) | NL<sub>cm</sub>/NL<sub>p</sub> Ratio |

|---|---|---|

| Plasma | 0.135–0.256 | — |

| Crude Mucin | 0.091–0.183 | 0.664–0.763 |

| Excreta | 0.034–0.188 | 0.262–0.744 |

*APE: Atom percent excess.

Insights :

- Dietary protein levels (0–21%) did not alter the NL<sub>cm</sub>/NL<sub>p</sub> ratio, confirming stable endogenous leucine partitioning .

Reduction and Substitution Reactions

L-Leucine-¹⁵N undergoes functional group transformations under controlled conditions:

Reduction :Substitution :Reagents :

Biological Compartmentalization

¹⁵N tracing revealed tissue-specific metabolism:

Scientific Research Applications

Chemistry Applications

Nuclear Magnetic Resonance Studies

L-Leucine-15N is predominantly used in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of proteins and other biomolecules. The nitrogen-15 label provides distinct advantages over other isotopes due to its lower natural abundance and unique nuclear properties, enhancing the resolution of NMR studies.

Comparison with Similar Compounds

| Compound | Isotope Labeling | Application |

|---|---|---|

| H-[13C]Leu-OH | Carbon-13 | Metabolic tracing |

| H-[2H]Leu-OH | Deuterium | Kinetic studies |

| H-[13C, 15N]Leu-OH | Carbon-13 & Nitrogen-15 | Comprehensive structural analysis |

Biological Applications

Metabolic Studies

this compound is utilized in metabolic studies to trace the incorporation and utilization of leucine in biological systems. For instance, a study involving rat cerebral cortex slices showed that this compound was specifically incorporated into isoleucine, indicating compartmentalization of amino acid metabolism . This specificity is crucial for understanding amino acid interactions in the brain.

Nutritional Studies in Ruminants

In ruminants, this compound has been used to study nitrogen flow rates and amino acid distribution. Research indicated that the infusion of this compound enhances the understanding of microbial protein synthesis in the rumen, which is vital for improving dietary formulations for dairy cows.

Medical Applications

Clinical Research

this compound plays a significant role in clinical research focused on protein synthesis and degradation in various diseases. For example, a clinical study demonstrated that leucine supplementation increased muscle mass and strength in elderly individuals undergoing resistance training by enhancing mTORC1 signaling pathways. This highlights its potential therapeutic applications for age-related muscle loss.

Insulin Sensitivity Studies

In controlled trials involving overweight individuals, dietary supplementation with this compound improved insulin sensitivity and lipid profiles, suggesting its utility in managing type 2 diabetes.

Industrial Applications

This compound is also employed in the production of labeled peptides and proteins for various industrial applications. Its use extends to quality control measures where isotopic labeling can verify product authenticity and traceability, particularly in food science where adulteration is a concern .

Case Study 1: Muscle Growth and Metabolism

A clinical trial highlighted that supplementation with this compound significantly increased muscle mass and strength among elderly participants engaged in resistance training. The anabolic effects were attributed to enhanced protein synthesis rates facilitated by mTORC1 activation.

Case Study 2: Insulin Sensitivity

In a study involving overweight individuals, dietary supplementation with this compound led to improved insulin sensitivity and favorable changes in lipid profiles, indicating potential applications for metabolic health interventions.

Mechanism of Action

L-Leucine-15N exerts its effects primarily through its incorporation into proteins and peptides. The nitrogen-15 label allows for detailed studies of protein structure and function using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, and participates in metabolic pathways such as the mechanistic target of rapamycin (mTOR) signaling pathway .

Comparison with Similar Compounds

Isotopic Variants of L-Leucine

L-Leucine has multiple isotopic derivatives, each serving distinct research purposes. Below is a comparative analysis:

*Estimated based on isotopic substitution.

Key Findings :

- Deuterated vs. ¹⁵N-labeled: Deuterated leucine (e.g., L-Leucine-d10) is used to assess pharmacokinetic modifications, as deuterium can alter drug half-life and metabolic stability . In contrast, ¹⁵N labels are preferred for nitrogen-specific tracking, such as urea cycle studies or protein turnover measurements .

- ¹³C vs. ¹⁵N: ¹³C labels are ideal for tracing carbon skeletons in metabolic pathways (e.g., gluconeogenesis), while ¹⁵N labels excel in nitrogen balance and amino acid catabolism studies .

Other ¹⁵N-Labeled Amino Acids

This compound is often compared to ¹⁵N-labeled analogs of other amino acids:

Key Findings :

- Specificity in protein studies : L-Lysine-α-¹⁵N is critical for NMR-based structural biology due to lysine's prevalence in protein surfaces , whereas L-Leucine-¹⁵N is favored for mTOR-related signaling .

- Metabolic differentiation : L-Isoleucine-¹⁵N and L-Leucine-¹⁵N exhibit divergent catabolic rates in humans, with leucine transamination occurring faster than isoleucine .

Deuterated vs. ¹⁵N-Labeled Compounds in Drug Development

Deuterated compounds (e.g., Doxorubicin-¹³C,d3) are prioritized for enhancing drug stability, while ¹⁵N labels (e.g., this compound) are used for quantitative mass spectrometry and tracer balance studies:

Example : In a 24-hour tracer study, this compound provided accurate measurements of whole-body leucine oxidation (89.5 mg/kg/day) and balance, validating its reliability over short-term experiments .

Biological Activity

L-Leucine-15N is a stable isotope-labeled form of the essential branched-chain amino acid leucine, which plays a crucial role in various biological processes, including protein synthesis, metabolism, and cellular signaling. The incorporation of the nitrogen-15 isotope into biological systems allows researchers to trace metabolic pathways and understand the compound's biological activity in greater detail.

Overview of L-Leucine

Chemical Properties:

- Molecular Formula: C6H13N^15O2

- Molecular Weight: Approximately 131.18 g/mol

- Melting Point: >300 °C

- Optical Activity: [α]25/D +14.5° in 5 M HCl

L-Leucine is categorized as a hydrophobic amino acid with an isobutyl side chain, making it essential for various physiological functions, particularly in muscle metabolism and growth.

L-Leucine exerts its biological effects primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is crucial for regulating protein synthesis and cell growth. Research indicates that leucine promotes:

- Muscle Protein Synthesis: By stimulating mTORC1, leucine enhances the phosphorylation of key proteins involved in protein translation, such as S6K1 and 4E-BP1 .

- Energy Metabolism: Leucine influences lipid metabolism and insulin sensitivity, making it significant for metabolic health .

- Mitochondrial Function: It promotes mitochondrial biogenesis, thereby increasing cellular energy production .

Incorporation Studies

Research has demonstrated that this compound can be effectively incorporated into various amino acids within biological systems. For instance:

- A study involving rat cerebral cortex slices showed that L-[15N]-leucine was specifically incorporated into isoleucine but not into valine or other amino acids, suggesting compartmentalization of amino acid metabolism in the brain .

Nutritional Studies in Ruminants

In ruminants, the infusion of L-[15N]-leucine has been used to study nitrogen flow rates and amino acid distribution. Findings indicated that:

- The transfer of labeled nitrogen from leucine to other amino acids occurs through microbial protein synthesis in the rumen, enhancing the understanding of nitrogen metabolism in dairy cows .

Developmental Studies in Aquatic Species

A study on Sebastes schlegelii (a type of fish) utilized L-[15N]-leucine to trace maternal nutrient transfer during embryonic development. Results showed:

- High levels of 15N-leucine were detected in embryonic blood but not in the embryos themselves, indicating selective nutrient absorption during critical developmental stages .

Case Studies

Case Study 1: Muscle Growth and Metabolism

A clinical study highlighted that leucine supplementation significantly increased muscle mass and strength in elderly subjects undergoing resistance training. The anabolic effects were attributed to enhanced mTORC1 signaling and increased protein synthesis rates .

Case Study 2: Insulin Sensitivity

In a controlled trial involving overweight individuals, dietary supplementation with leucine improved insulin sensitivity and lipid profiles, suggesting potential therapeutic applications for type 2 diabetes management .

Q & A

Q. What experimental methodologies are critical for validating the isotopic purity and stability of L-Leucine-15N in metabolic tracer studies?

Methodological Answer: Isotopic purity must be confirmed using nuclear magnetic resonance (NMR) spectroscopy (to verify 15N incorporation) and mass spectrometry (MS) to assess batch-to-batch consistency. Stability under experimental conditions (e.g., pH, temperature) should be tested via high-performance liquid chromatography (HPLC) paired with isotopic ratio monitoring . For reproducibility, protocols must specify storage conditions (e.g., -20°C in inert atmospheres) and pre-experiment validation steps .

Q. How does this compound enable precise tracking of mTORC1 activation kinetics compared to unlabeled L-Leucine?

Methodological Answer: this compound allows quantitative assessment of mTORC1 signaling through stable isotope tracing in pulse-chase experiments. Researchers should combine immunoblotting (e.g., phospho-S6K1 detection) with isotope ratio mass spectrometry (IRMS) to correlate 15N-labeled leucine uptake with downstream phosphorylation events. Control experiments must include unlabeled leucine to distinguish isotopic effects from baseline signaling .

Q. What analytical techniques are recommended for distinguishing this compound incorporation into proteins versus its role as a standalone mTOR activator?

Methodological Answer: Fractionation protocols (e.g., cytosolic vs. organelle-specific protein extraction) followed by liquid chromatography-tandem MS (LC-MS/MS) can isolate 15N-labeled proteins. Parallel experiments using mTOR inhibitors (e.g., RMC-6272) or leucine-free media are critical to decouple leucine’s metabolic incorporation from its signaling function .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-driven mTOR activation data across different cell types or culture conditions?

Methodological Answer: Systematic optimization of culture media (e.g., adjusting BCAA concentrations) and normalization to cell-specific leucine uptake rates (measured via radiolabeled 3H-leucine assays) can mitigate variability. Meta-analyses of existing datasets using tools like PRIDE or MetaboLights are recommended to identify confounding variables (e.g., serum batch effects) .

Q. What experimental designs are optimal for quantifying dose-dependent mTORC1 responses to this compound in nutrient-deprived models?

Methodological Answer: Use a factorial design combining gradient 15N-leucine concentrations (0–10 mM) with time-course phosphoproteomics. Include controls with mTORC1/2 dual inhibitors (e.g., Torin1) to isolate pathway-specific effects. Data should be analyzed via nonlinear regression models (e.g., Hill equation) to determine EC50 and maximal activation thresholds .

Q. How can this compound tracer data be integrated with 13C-glucose or 2H2O labeling for multi-omics studies of anabolic metabolism?

Methodological Answer: Employ dual-isotope tracing protocols with staggered labeling timepoints to avoid spectral overlap. Computational tools like IsoCor2 or MetaMapp can deconvolute mixed-isotope signatures in flux balance analyses. Validate integration accuracy using genetic knockouts (e.g., SLC7A5-deficient cells) to disrupt leucine transport .

Q. What strategies address cross-talk between mTOR and AMPK pathways in studies using this compound as a metabolic stimulus?

Methodological Answer: Co-administer pathway-specific inhibitors (e.g., Compound C for AMPK) and monitor real-time ATP/ADP ratios via luciferase-based assays. Single-cell RNA sequencing (scRNA-seq) can identify heterogenous cellular responses. For in vivo models, use tissue-specific 15N-leucine infusions paired with phospho-antibody arrays .

Key Methodological Considerations

- Data Validation : Always cross-verify isotopic tracer results with orthogonal methods (e.g., siRNA knockdown of mTOR) to confirm causality .

- Ethical Reporting : Adhere to NIH preclinical guidelines for transparent reporting of experimental variables (e.g., cell line authentication, serum sources) .

- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Benjamini-Hochberg) in omics datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.